Elevated Lipophilicity (XlogP) versus Methyl Analog Enhances Predicted Membrane Permeability
The N-ethyl substituent on the sulfamoyl nitrogen increases calculated lipophilicity by +0.4 log units relative to the N-methyl analog. The target compound exhibits an XlogP of 3.0, while 2-bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide (CAS 13480-70-1) shows a LogP of 2.6 [1]. This difference is consistent with the addition of a methylene group and is expected to translate into enhanced passive membrane permeability.
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP 3.0 (predicted) |
| Comparator Or Baseline | 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide (CAS 13480-70-1): LogP 2.6 |
| Quantified Difference | +0.4 log units (≈2.5-fold increase in partition coefficient) |
| Conditions | Calculated values from Chem960 (target) and Molaid (methyl analog) |
Why This Matters
Higher lipophilicity can improve cell penetration and oral bioavailability, making the ethyl derivative preferable for intracellular-target programs where the methyl analog may underperform.
- [1] Molaid. 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide (CAS 13480-70-1). LogP. https://www.molaid.com/MS_290964 View Source
